molecular formula C12H16O2 B14550884 3,5-Di(propan-2-yl)cyclohexa-3,5-diene-1,2-dione CAS No. 62227-65-0

3,5-Di(propan-2-yl)cyclohexa-3,5-diene-1,2-dione

Cat. No.: B14550884
CAS No.: 62227-65-0
M. Wt: 192.25 g/mol
InChI Key: CFBLMXLFOMGOFO-UHFFFAOYSA-N
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Description

3,5-Di(propan-2-yl)cyclohexa-3,5-diene-1,2-dione is a chemical compound with the molecular formula C12H16O2 It is known for its unique structure, which includes two isopropyl groups attached to a cyclohexa-3,5-diene-1,2-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Di(propan-2-yl)cyclohexa-3,5-diene-1,2-dione typically involves the reaction of cyclohexane derivatives with isopropyl groups under controlled conditions. One common method includes the use of cyclohexanone as a starting material, which undergoes a series of reactions including alkylation and oxidation to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and catalysts are optimized to achieve high yields. The process often includes purification steps such as distillation or crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

3,5-Di(propan-2-yl)cyclohexa-3,5-diene-1,2-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce diols .

Scientific Research Applications

3,5-Di(propan-2-yl)cyclohexa-3,5-diene-1,2-dione has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as an antioxidant or anti-inflammatory agent.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Di(propan-2-yl)cyclohexa-3,5-diene-1,2-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can undergo redox reactions, influencing cellular processes and pathways. Its effects are mediated through the formation of reactive intermediates that can modulate biological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Di(propan-2-yl)cyclohexa-3,5-diene-1,2-dione is unique due to its specific arrangement of isopropyl groups and the cyclohexa-3,5-diene-1,2-dione core. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

62227-65-0

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

3,5-di(propan-2-yl)cyclohexa-3,5-diene-1,2-dione

InChI

InChI=1S/C12H16O2/c1-7(2)9-5-10(8(3)4)12(14)11(13)6-9/h5-8H,1-4H3

InChI Key

CFBLMXLFOMGOFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=O)C(=O)C(=C1)C(C)C

Origin of Product

United States

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